molecular formula C14H14N4O2 B2933593 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1013788-13-0

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2933593
CAS No.: 1013788-13-0
M. Wt: 270.292
InChI Key: ZADZBMMRZMOYDA-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the quinoxalinone moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride: A key intermediate in the synthesis of the target compound.

    Tetrahydroquinoxalinone derivatives:

Uniqueness

4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of a pyrazole ring and a tetrahydroquinoxalinone moiety, which imparts distinctive chemical properties and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(1,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-7-11(16-17(9)2)14(20)18-8-13(19)15-10-5-3-4-6-12(10)18/h3-7H,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADZBMMRZMOYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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